Hydron;formate
Description
Hydron;formate refers to chemical systems or compounds involving interactions between hydron ions (H⁺ or H₃O⁺) and formate ions (HCOO⁻). These interactions are critical in diverse fields, including catalysis, biochemistry, and materials science.
- Chemical Structure: Formate (HCOO⁻) is the conjugate base of formic acid (HCOOH), while hydron ions represent protonated species in aqueous environments. This compound systems may involve ionic pairs, coordination complexes, or proton-transfer reactions .

- Applications:
- Catalysis: Formate ions act as ligands in transition metal complexes, enhancing catalytic activity in hydrogenation and CO₂ reduction reactions .
- Biochemistry: Formate dehydrogenase (FDH) enzymes utilize formate as a substrate for NADH regeneration, critical in metabolic pathways .
- Materials Science: Plasmon–hydron resonance in graphene-water systems modulates electron cooling, suggesting applications in optoelectronic devices .
Properties
IUPAC Name |
hydron;formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
46.025 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Formate-containing compounds and related carboxylates share structural or functional similarities with hydron;formate systems. Key comparisons include:
Sodium Formate (NaHCOO)
- Properties :
- Applications : Used in de-icing, leather tanning, and as a buffering agent. Its low melting point improves process efficiency in industrial settings .
Formic Acid (HCOOH)
- Properties :
- Molecular weight: 46.03 g/mol
- Melting point: 8.4°C
- Acidity: pKa = 3.75 (stronger acid than formate salts).
- Applications : Utilized as a preservative and in fuel cells. Unlike formate salts, it is corrosive and requires careful handling .
Sodium Acetate (CH₃COONa)
- Properties :
- Molecular weight: 82.03 g/mol
- Melting point: 324°C
- Solubility: 123 g/100 mL at 20°C.
- Applications : Shares buffering and de-icing roles with sodium formate but has a higher thermal stability, making it suitable for heat packs .
Research Findings and Data Tables
Table 1: Comparative Properties of Formate-Containing Compounds
Key Research Insights:
- Plasmon–Hydron Resonance : In graphene-water systems, this compound interactions enhance electron cooling rates by 40% compared to bare graphene, enabling energy-efficient optoelectronics .
- Enzymatic Activity: Formate dehydrogenase (FDH) exhibits a turnover number (kcat) of 12.3 s⁻¹ for formate oxidation, significantly higher than for acetate (kcat = 2.1 s⁻¹), highlighting formate’s biochemical specificity .
- Industrial Efficiency : Sodium formate’s low viscosity and high solubility reduce waste generation in textile processing by 15–20% compared to calcium formate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

